molecular formula C9H8ClFO B2604253 3-(4-CHLORO-3-FLUOROPHENYL)PROPANAL CAS No. 1057671-10-9

3-(4-CHLORO-3-FLUOROPHENYL)PROPANAL

Cat. No.: B2604253
CAS No.: 1057671-10-9
M. Wt: 186.61
InChI Key: FQMVLUIOYSDHKA-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)propanal is an organic compound with the molecular formula C9H8ClFO. It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-fluorophenyl)propanal typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with propanal in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)propanal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: 3-(4-Chloro-3-fluorophenyl)propanoic acid.

    Reduction: 3-(4-Chloro-3-fluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is explored for its potential use in the development of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-fluorophenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-fluorophenyl)propanoic acid
  • 3-(4-Chloro-3-fluorophenyl)propanol
  • 3-(4-Fluorophenyl)propanal

Uniqueness

3-(4-Chloro-3-fluorophenyl)propanal is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of various complex organic molecules.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMVLUIOYSDHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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